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molecular formula C6H2F3NO2S B8453180 2-(2-Trifluoromethyl-thiazol-4-yl)glyoxal

2-(2-Trifluoromethyl-thiazol-4-yl)glyoxal

Cat. No. B8453180
M. Wt: 209.15 g/mol
InChI Key: MFVYTOHCWIAVLL-UHFFFAOYSA-N
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Patent
US04886814

Procedure details

3 g (0.011 mol) of 2-Trifluoromethyl-4-bromoacetylthiazole are dissolved in 30 ml of dimethyl sulphoxide and the solution is maintained at room temperature for 70 hours. It is then poured onto 100 g of ice, and the mixture is extracted several times with ether, the organic phase is dried over sodium sulphate and concentrated, and the residue is purified on a silica gel column using toluene/ethyl acetate=7/3 as eluant.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[S:4][CH:5]=[C:6]([C:8](=[O:11])[CH2:9]Br)[N:7]=1.CS(C)=[O:16]>>[F:1][C:2]([F:13])([F:12])[C:3]1[S:4][CH:5]=[C:6]([C:8](=[O:11])[CH:9]=[O:16])[N:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C=1SC=C(N1)C(CBr)=O)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified on a silica gel column

Outcomes

Product
Name
Type
Smiles
FC(C=1SC=C(N1)C(C=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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